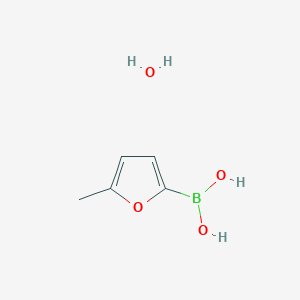

(5-Methyl-2-furyl)boronic acid hydrate

Description

BenchChem offers high-quality (5-Methyl-2-furyl)boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-2-furyl)boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylfuran-2-yl)boronic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3.H2O/c1-4-2-3-5(9-4)6(7)8;/h2-3,7-8H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWNXJKBDVGTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C)(O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of (5-Methyl-2-furyl)boronic acid hydrate

Executive Summary

(5-Methyl-2-furyl)boronic acid hydrate (CAS: 62306-79-0 / 162607-15-0) is a critical organoboron building block used primarily in the introduction of the 5-methylfuran moiety via Suzuki-Miyaura cross-coupling. While it serves as a valuable bioisostere for phenyl rings in medicinal chemistry, its utility is frequently compromised by the inherent instability of the C(sp²)–B bond in 2-heteroaryl systems.

This guide moves beyond standard datasheet parameters to address the kinetic instability of this reagent. Successful utilization requires a mechanistic understanding of protodeboronation and disproportionation pathways, necessitating specific handling protocols that differ significantly from robust phenylboronic acids.

Physicochemical Profile

The "hydrate" designation for this compound often refers to a dynamic equilibrium between the free boronic acid, its trimeric boroxine anhydride, and water, rather than a fixed stoichiometric crystal hydrate.

| Property | Data | Technical Insight |

| IUPAC Name | (5-Methylfuran-2-yl)boronic acid | |

| CAS Number | 62306-79-0 (Parent) | Frequently sold as "hydrate" or "contains anhydride." |

| Molecular Formula | C₅H₇BO₃ (Acid form) | MW: 125.92 g/mol |

| Appearance | Off-white to beige solid | Darkens upon oxidation/decomposition. |

| Melting Point | 72–82 °C | Broad range indicates varying anhydride/hydrate ratios. |

| Solubility | MeOH, DMSO, DMF, THF | Limited solubility in non-polar solvents (Hexane). |

| pKa | ~8.5–9.0 (Estimated) | Lower than phenylboronic acid due to heteroatom electronegativity. |

| Storage | 2–8 °C, Inert Gas | Critical: Hygroscopic and prone to autoxidation. |

Stability & Reactivity: The Mechanistic Core

The primary challenge with (5-methyl-2-furyl)boronic acid is its susceptibility to protodeboronation and disproportionation . Unlike phenylboronic acids, the 2-furyl carbon is electron-rich and adjacent to the heteroatom, creating a unique decomposition landscape.

Mechanism of Instability

-

Protodeboronation: This occurs via two primary pH-dependent pathways.

-

Acid-Catalyzed (

): The electron-rich furan ring (further activated by the 5-methyl group) is susceptible to ipso-protonation at the C2 position, leading to C–B bond cleavage. -

Base-Catalyzed (

): Formation of the boronate "ate" complex makes the C–B bond more labile, facilitating hydrolysis.

-

-

Disproportionation: At high concentrations or specific pH ranges, 2-furyl boronic acids can disproportionate into borinic acids (R₂BOH) and boric acid, a pathway often faster than simple protodeboronation for this class.

Visualization of Decomposition Pathways

The following diagram illustrates the competing pathways that must be suppressed during reaction setup.

Figure 1: Competing decomposition pathways. Base-catalyzed hydrolysis is the dominant failure mode in standard Suzuki conditions.

Synthetic Application: Optimized Suzuki-Miyaura Coupling

To successfully couple (5-methyl-2-furyl)boronic acid, the rate of Transmetalation (

Strategic Optimization

-

Base Selection: Avoid strong hydroxide bases (NaOH, KOH) which generate high concentrations of the labile boronate anion. Use mild, buffered bases like K₃PO₄ (anhydrous or monohydrate) or Cs₂CO₃ .

-

Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or Buchwald Precatalysts ) to accelerate oxidative addition and transmetalation.

-

Stoichiometry: Due to the "hydrate" nature and instability, use a 1.5 – 2.0 equivalent excess of the boronic acid relative to the halide.

The "Slow-Release" Strategy

For particularly difficult substrates, the instability can be managed by using MIDA boronates (which slowly release the free acid) or by slow addition of the boronic acid to the reaction mixture.

Figure 2: The Kinetic Race. High-activity catalysts (SPhos/XPhos) ensure Transmetalation outcompetes Decomposition.

Experimental Protocols

Protocol A: High-Efficiency Coupling (SPhos System)

Best for: Coupling with aryl chlorides or bromides where protodeboronation is a risk.

Reagents:

-

(5-Methyl-2-furyl)boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv)[2]

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

-

Charge: Add aryl halide, Pd source, Ligand, and Base to a reaction vial equipped with a stir bar.

-

Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed solvent mixture.

-

Activation: Stir at RT for 2 minutes to activate catalyst.

-

Addition: Add (5-Methyl-2-furyl)boronic acid. Note: If the reaction is scaled up (>1g), add the boronic acid in 3 portions over 30 minutes.

-

Reaction: Heat to 80 °C (avoid refluxing at >100 °C if possible). Monitor by LCMS.

-

Workup: Cool, dilute with EtOAc, wash with water. The 5-methylfuran product is often volatile; avoid high-vacuum drying for extended periods.

Protocol B: Purification & Storage

-

Purification: If the reagent has darkened (oxidized), it can be recrystallized from hot water, but yield is often poor due to hydrolysis. A better approach is to convert it to the pinacol ester or MIDA boronate for purification on silica gel.

-

Storage: Store at 4°C under Argon. If the solid becomes sticky (hygroscopic), dry under vacuum over P₂O₅ for 2 hours before use to restore stoichiometry.

References

-

Boronic Acid Instability: Cox, P. A., et al.[2][3] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[4]2017 , 139, 13156–13165. Link

-

MIDA Boronate Strategy: Gillis, E. P.; Burke, M. D.[5][6] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[4]2007 , 129, 6716–6717. Link

-

Suzuki Coupling of Heterocycles: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[4]2007 , 129, 3358–3366. Link

-

Safety Data: Sigma-Aldrich. "Safety Data Sheet: 5-Formyl-2-furanylboronic acid (Analogous Hazard Data)." Link

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

Molecular Structure and Stability of 5-Methylfuran-2-boronic Acid

[1]

Executive Summary

5-Methylfuran-2-boronic acid is a critical organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 5-methylfuran moiety into pharmaceutical scaffolds.[1] Despite its synthetic utility, the compound exhibits significant instability compared to phenylboronic acid analogs. This instability is driven by the electron-rich nature of the furan ring, which accelerates protodeboronation—a decomposition pathway where the carbon-boron bond is cleaved by protons. Successful utilization requires strict adherence to "cold chain" handling protocols or the use of protected surrogates like MIDA boronates.

Molecular Architecture & Electronic Profile

Structural Data

| Property | Value |

| IUPAC Name | (5-Methylfuran-2-yl)boronic acid |

| CAS Number | 62306-79-0 |

| Molecular Formula | C₅H₇BO₃ |

| Molecular Weight | 125.92 g/mol |

| SMILES | CC1=CC=C(B(O)O)O1 |

| Physical State | Solid (Light orange to red/brown) |

| Melting Point | 72–77 °C (with decomposition) |

Electronic Effects and The "Stability Paradox"

The stability of arylboronic acids is dictated by the electron density at the carbon atom attached to boron (C-ipso).

-

Furan Ring Effect : The oxygen atom in the furan ring donates electron density into the

-system via resonance (+M effect). This makes the ring electron-rich and highly susceptible to electrophilic attack.[1] -

5-Methyl Substituent : The methyl group at the 5-position is an electron-donating group (+I effect).[1] It further increases the electron density of the furan ring.

The Paradox : While electron-donating groups often stabilize molecules against oxidation, they destabilize furan-2-boronic acids against protodeboronation.[1] The increased electron density facilitates the protonation of the furan ring at the C-ipso position, which is the rate-determining step in acid-catalyzed decomposition. Consequently, 5-methylfuran-2-boronic acid is kinetically less stable in acidic or protic media than unsubstituted furan-2-boronic acid.[1]

Stability Profile & Degradation Mechanisms[3]

The primary technical challenge with this compound is Protodeboronation . Unlike simple phenylboronic acids, which are stable in air and water, 2-heteroarylboronic acids degrade rapidly under neutral to acidic conditions.

Mechanism of Protodeboronation

The degradation proceeds via an acid-catalyzed mechanism (

-

Ipso-Protonation : A proton (

) attacks the carbon bearing the boron atom. The high electron density (boosted by the 5-methyl group) lowers the activation energy for this step. -

C-B Bond Cleavage : The tetrahedral intermediate collapses, releasing boric acid (

) and 2-methylfuran.

Boroxine Equilibrium

In the solid state, the compound exists in equilibrium with its trimeric anhydride, the boroxine . This dehydration is reversible but can complicate stoichiometry calculations.

Visualization of Instability Pathways

The following diagram illustrates the competing pathways of stability and degradation.

Figure 1: Stability landscape showing the reversible boroxine equilibrium vs. the irreversible protodeboronation pathway.

Experimental Protocol: Synthesis & Purification

Objective : Synthesize 5-methylfuran-2-boronic acid with minimal protodeboronation during workup.

Reagents & Setup

-

Base :

-Butyllithium ( -

Boron Source : Triisopropyl borate (

) or Trimethyl borate. -

Solvent : Anhydrous THF (Tetrahydrofuran).

-

Atmosphere : Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology

-

Lithiation (Cryogenic Control) :

-

Cool a solution of 2-methylfuran (1.0 equiv) in THF to -78 °C .

-

Add

-BuLi (1.1 equiv) dropwise over 30 minutes.[1] Note: Maintain temperature below -70 °C to prevent ring fragmentation. -

Stir at -78 °C for 1 hour to generate 5-methylfuran-2-yllithium.

-

-

Boron Quench :

-

Add Triisopropyl borate (1.2 equiv) rapidly at -78 °C.[1]

-

Allow the mixture to warm slowly to 0 °C over 2 hours. The solution should turn from yellow to a suspension.

-

-

Hydrolysis (The Critical Step) :

-

Standard acidic workups (HCl) often destroy this molecule.

-

Recommended : Quench with saturated aqueous

(mildly acidic, pH ~5-6) or very dilute -

Extract immediately with Ethyl Acetate or Diethyl Ether.

-

-

Purification :

-

Avoid Silica Gel Chromatography : The acidic nature of silica gel (

) catalyzes protodeboronation. -

Recrystallization : Dissolve the crude solid in minimum hot water (or water/acetonitrile mix) and cool to 4 °C. Filter rapidly.

-

Alternative: Conversion to the pinacol ester or MIDA boronate immediately after workup is often preferred for isolation.

-

Handling, Storage & Applications[5]

Storage Protocols

-

Temperature : Store at -20 °C or below.

-

Atmosphere : Store under Argon.[1] Oxygen can oxidize the C-B bond to a C-O bond (phenol formation).

-

Container : Tightly sealed plastic or glass vials. Avoid long-term storage in solution.[1]

The MIDA Boronate Solution

For drug development campaigns requiring reproducible stoichiometry, it is highly recommended to use the MIDA (N-methyliminodiacetic acid) boronate derivative.

-

Advantage : The MIDA ligand coordinates to the boron p-orbital, converting the hybridization from

to -

Usage : MIDA boronates are indefinitely stable on the benchtop and release the active boronic acid slowly under the basic conditions of Suzuki coupling ("Slow Release Strategy").

Recommended Workflow Diagram

Figure 2: Decision matrix for handling 5-methylfuran-2-boronic acid to maximize yield and stability.

References

-

Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4]

-

Eames, J., et al. (2002). The synthesis of 5-substituted 2-furaldehydes. Tetrahedron Letters.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

An In-depth Technical Guide to Dibenzofuran-1-ylboronic Acid (CAS 162607-19-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of dibenzofuran-1-ylboronic acid (CAS 162607-19-4), a versatile building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document delves into its properties, reactivity, and handling, offering valuable insights for professionals in chemical research and drug development.

Core Compound Identification and Properties

Dibenzofuran-1-ylboronic acid is a member of the boronic acid class of compounds, characterized by a robust dibenzofuran scaffold. This structural motif is prevalent in various biologically active molecules and advanced materials.[1][2][3][4][5]

Chemical Identity

| Identifier | Value |

| CAS Number | 162607-19-4[] |

| IUPAC Name | dibenzofuran-1-ylboronic acid[] |

| Synonyms | B-1-Dibenzofuranylboronic acid, Dibenzo[b,d]furan-1-ylboronicacid, 1-Dibenzofuranylboronic Acid[] |

| Molecular Formula | C₁₂H₉BO₃[] |

| Molecular Weight | 212.01 g/mol [] |

| Chemical Structure |

DOT Script for Chemical Structure:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general, illustrative protocol for the Suzuki-Miyaura coupling of dibenzofuran-1-ylboronic acid with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

-

Dibenzofuran-1-ylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, dibenzofuran-1-ylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

DOT Script for Experimental Workflow:

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Biological and Medicinal Chemistry Context

The dibenzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. [1][2][3][4][5]While specific biological data for dibenzofuran-1-ylboronic acid is not extensively documented, its utility as a precursor for synthesizing novel dibenzofuran-containing molecules makes it a compound of significant interest for drug discovery programs. The boronic acid functional group itself can also impart unique biological activities and has been incorporated into several approved drugs.

Safety and Handling

As with all laboratory chemicals, dibenzofuran-1-ylboronic acid should be handled with appropriate care. [7][8][9][10][11]

Hazard Identification

Based on available Safety Data Sheets (SDS), dibenzofuran-1-ylboronic acid is classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [7][8]* Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [7]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]* Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal. [10]

Conclusion

Dibenzofuran-1-ylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. Its stable dibenzofuran core and reactive boronic acid moiety make it an important tool for researchers in materials science and drug discovery. Proper handling and an understanding of its chemical reactivity are essential for its effective and safe utilization in the laboratory.

References

- JP-5866 - Safety D

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 10).

- SAFETY DATA SHEET - CymitQuimica. (2024, February 1).

- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv

- 1 - • SAFETY D

- SAFETY D

- (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid - PubChem.

- 162607-19-4 | Dibenzo[b,d]furan-1-ylboronic acid | Organoborons | Ambeed.com.

- Dibenzofuran | C12H8O | CID 568 - PubChem - NIH.

- CAS 162607-19-4 (B-1-Dibenzofuranylboronic acid) - Building Block / BOC Sciences.

- 1-Benzofuran-7-ylboronic acid Properties - EPA.

- CAS 317830-83-4: 1-Benzofuran-3-ylboronic acid - CymitQuimica.

- Dibenzofuran-1-boronic Acid(contains varying amounts of Anhydride), 1G - Lab Pro Inc.

- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H. (2024, September 26).

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20).

- (PDF)

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- Synthesis and Characterization of Dibenzofuran-based Pincer Ligands - WyoScholar.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15).

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- Boronic acid mono- and diesters of the aldopentoses. (2009, December 4).

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Dibenzofuran(132-64-9) 1H NMR spectrum - ChemicalBook.

- Dibenzofuran-1-boronic Acid 162607-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Dibenzofuran Boronic Acids: Key Building Blocks for Organic Synthesis. (2025, October 12).

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

- Dibenzofuran - Wikipedia.

- (PDF)

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv

- Diflubenzuron - PRODUCT INFORM

- 100124-06-9 | 4-(Dibenzofuranyl)boronic acid | Organoborons | Ambeed.com.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

Reactivity Profile of Electron-Rich Furan Boronic Acids

Executive Summary

Furan boronic acids, particularly electron-rich 2-substituted derivatives, represent a paradox in medicinal chemistry. While the furan pharmacophore is ubiquitous in bioactive compounds—ranging from kinase inhibitors to metabolic modulators—the requisite boronic acid building blocks are notoriously unstable.

This guide addresses the "Rapid Protodeboronation Crisis" inherent to these species. Unlike their benzene analogues, electron-rich furan-2-boronic acids undergo facile C–B bond cleavage under standard Suzuki-Miyaura conditions, often leading to hydrodeboronation (replacement of B by H) rather than the desired cross-coupling.

Key Takeaway: Success requires a paradigm shift from "standard" Suzuki protocols to "Slow-Release" strategies or the use of Masked Boron Species (MIDA boronates, Trifluoroborates) to synchronize the rate of transmetalation with the rate of boronate generation.

Mechanistic Underpinnings: The Instability Engine

To manipulate these reagents, one must understand the failure mode. The instability of furan-2-boronic acids is not random; it is driven by the high electron density of the heteroaromatic ring, which facilitates ipso-protonation .

The Protodeboronation Pathway

In aqueous basic media (standard Suzuki conditions), the boronic acid exists in equilibrium with the boronate anion. For electron-rich furans, the carbon attached to the boron (C2) is highly nucleophilic.

-

Base-Catalyzed Pathway: The boronate anion is formed.[1]

-

Ipso-Protonation: Water or a proton source attacks the C2 position.

-

C-B Cleavage: The C–B bond breaks, releasing boric acid and the furan.

Substituent Effects:

-

Electron-Donating Groups (EDGs): (e.g., -Me, -OMe at C5). These increase electron density at C2, accelerating protodeboronation.

-

Electron-Withdrawing Groups (EWGs): (e.g., -CHO, -COtR). These stabilize the C–B bond but may reduce transmetalation rates.

Visualization: Protodeboronation Mechanism

The following diagram illustrates the competing pathways between productive Cross-Coupling and destructive Protodeboronation.

Caption: Kinetic competition between productive transmetalation (green) and destructive protodeboronation (red).

Stability Profiling & Strategic Selection

Not all furan boronates are created equal. The choice of reagent form is the single most critical decision in the workflow.

Table 1: Comparative Stability Profile

| Reagent Class | Stability (Air/Moisture) | Reactivity (Transmetalation) | Recommended Use Case |

| Free Boronic Acid | Low (Decomposes < 2 weeks) | High (Instant) | Only for stable furan-3-yl or EWG-substituted furans. |

| Pinacol Ester (BPin) | Moderate (Hydrolysis required) | Moderate | General screening; often fails for sterically hindered 2-furyls. |

| Trifluoroborate (BF3K) | High (Indefinite solid stability) | Low (Requires hydrolysis) | Scalable process chemistry; requires solubility optimization. |

| MIDA Boronate | Very High (Bench stable) | Controlled (Slow Release) | Gold Standard for unstable, electron-rich furan-2-yls. |

Experimental Protocols

Protocol A: The "Slow-Release" Cross-Coupling (MIDA Strategy)

Context: This protocol utilizes MIDA boronates to release the unstable boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring transmetalation over decomposition [1].

Materials:

-

Furan-2-MIDA boronate (1.5 equiv)[2]

-

Aryl Chloride/Bromide (1.0 equiv)[2]

-

Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) OR XPhos Pd G3 (0.02 equiv)

-

Base: K3PO4 (3.0 equiv) — Critical: Weak base buffers pH.

Step-by-Step Workflow:

-

Charge: Add MIDA boronate, aryl halide, and base to a reaction vial equipped with a stir bar.

-

Purge: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed solvent mixture.

-

Catalyst: Add the Pd precatalyst last (solid or stock solution).

-

Reaction: Heat to 60°C .

-

Note: Unlike standard Suzuki (80-100°C), 60°C is sufficient for MIDA hydrolysis without accelerating thermal decomposition.

-

-

Monitor: Check LCMS at 2h and 6h. Look for the disappearance of the aryl halide.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4.

Protocol B: Coupling of Free Boronic Acids (Fast-Pd Strategy)

Context: If you must use the free acid (e.g., commercial availability), you must outrun the decomposition using a hyper-active catalyst [2].

Materials:

-

Unstable Furan-2-boronic acid (1.5 - 2.0 equiv)

-

Catalyst: XPhos Pd G3 or Pd(dtbpf)Cl2 (2-5 mol%)

-

Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: THF or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Pre-activation: None required for G3 precatalysts.

-

Addition Order: Add Aryl Halide, Base, and Catalyst to the vial.

-

Solvent: Add anhydrous solvent.[3]

-

Boronic Acid Addition: Add the furan boronic acid last , or even better, slowly add it as a solution over 1 hour using a syringe pump.

-

Why? This mimics the "slow release" of MIDA, keeping the standing concentration of the unstable species low.

-

-

Temperature: Keep temperature low (RT to 40°C). High temps accelerate deboronation faster than transmetalation for these substrates.

Decision Logic for Optimization

Use the following decision tree to select the correct workflow for your specific furan substrate.

Caption: Workflow selector based on furan substitution patterns and electronic properties.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

The 5-Methylfuran Moiety in Medicinal Chemistry: Pharmacophore vs. Toxicophore

The following technical guide details the role of the 5-methylfuran moiety in medicinal chemistry, balancing its utility as a potent pharmacophore against its metabolic liabilities.

Technical Guide for Drug Discovery & Development

Executive Summary

The 5-methylfuran moiety represents a classic "double-edged sword" in medicinal chemistry. Structurally, it offers a compact, electron-rich aromatic system capable of precise steric positioning (via the methyl group) and hydrogen bond acceptance (via the furan oxygen). It has demonstrated exceptional potency in specific ligand-receptor interactions, most notably as a muscarinic acetylcholine receptor agonist.

However, this scaffold is frequently flagged as a structural alert in modern drug design. The electron-rich furan ring is susceptible to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1), leading to the formation of reactive dicarbonyl species that drive hepatotoxicity. This guide provides a technical analysis of the moiety’s physicochemical properties, its mechanism of bioactivation, and strategic protocols for mitigating these risks during lead optimization.

Physicochemical & Pharmacological Profile[1][2][3][4]

Structural Attributes

The 5-methylfuran ring is a five-membered heteroaromatic system. Its utility in drug design stems from three key properties:

-

Electronic Character: The furan ring is

-excessive (electron-rich), making it a weak hydrogen bond acceptor but a strong candidate for -

Steric Probe: The C5-methyl group acts as a small, lipophilic probe (

van der Waals volume). It restricts bond rotation when linked to other systems and fills hydrophobic pockets in receptor binding sites. -

Lipophilicity: The methyl addition increases logP relative to the unsubstituted furan, enhancing membrane permeability.

Case Study: 5-Methylfurmethide (Muscarinic Agonist)

The most definitive example of the 5-methylfuran pharmacophore is 5-methylfurmethide , a potent muscarinic agonist.[1][2][3][4]

-

Mechanism: The furan oxygen mimics the ether oxygen of acetylcholine, while the quaternary ammonium interacts with the anionic aspartate residue in the receptor.

-

Role of the Methyl Group: The 5-methyl substituent significantly enhances potency and selectivity for muscarinic receptors over nicotinic receptors compared to the unsubstituted furan (furmethide). It perfectly occupies a hydrophobic sub-pocket within the orthosteric binding site of the M1-M5 receptors.

| Compound | Structure | Activity Profile |

| Acetylcholine | Endogenous Ligand | Non-selective (Muscarinic/Nicotinic) |

| Furmethide | Furan-2-yl-CH2-N+(Me)3 | Muscarinic Agonist (Moderate) |

| 5-Methylfurmethide | 5-Me-Furan-2-yl-CH2-N+(Me)3 | High Potency Muscarinic Agonist |

Metabolic Liability: The Bioactivation Pathway

Despite its potency, the 5-methylfuran moiety is often deprioritized in chronic therapy candidates due to metabolic activation .

Mechanism of Toxicity

The electron-rich nature of the furan ring facilitates oxidation by CYP450 enzymes (predominantly CYP2E1).[4] This process does not typically result in stable hydroxylation but triggers a ring-opening cascade.

-

Epoxidation: CYP2E1 attacks the C2-C3 or C4-C5 double bond.

-

Ring Opening: The unstable epoxide collapses to form an unsaturated dicarbonyl.

-

Reactive Metabolite: In the case of 5-methylfuran, the primary toxic metabolite is (Z)-2-oxopent-3-enal (also referred to as acetylacrolein or related enedials).

-

Covalent Binding: This Michael acceptor reacts irreversibly with nucleophilic residues (Cysteine thiols, Lysine amines) on cellular proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Pathway Visualization

The following diagram illustrates the bioactivation pathway of 5-methylfuran.

Figure 1: CYP450-mediated bioactivation of 5-methylfuran to reactive dicarbonyls.

Strategic Drug Design: Mitigation & Optimization

When a high-throughput screen (HTS) identifies a hit containing a 5-methylfuran, medicinal chemists must assess whether the moiety is essential for binding or a liability to be excised.

Strategy A: Bioisosteric Replacement

The safest route is to replace the furan ring with a stable bioisostere that retains the geometry and electronic profile but lacks the metabolic lability.

-

Thiophene/5-Methylthiophene: Sulfur is less electronegative than oxygen; the ring is more aromatic and generally less prone to oxidative ring opening.

-

Oxazole/Isoxazole: The introduction of nitrogen reduces the electron density of the ring, significantly increasing metabolic stability.

-

Phenyl: A classic replacement, though it changes the vector geometry (bond angles) and lacks the hydrogen bond acceptor capability of the furan oxygen.

Strategy B: Steric and Electronic Deactivation

If the furan oxygen is critical for binding (e.g., H-bonding to a specific residue), the ring must be stabilized against CYP oxidation.

-

Electron Withdrawing Groups (EWG): Appending EWGs (e.g., -CF3, -CN, -CO2R) directly to the furan ring reduces electron density, making it a poorer substrate for CYP epoxidation.

-

Blocking Metabolic "Soft Spots": If the 5-methyl group itself is the site of metabolism (hydroxylation to alcohol -> aldehyde), replacing it with Trifluoromethyl (-CF3) or Chlorine (-Cl) can block metabolism while maintaining lipophilicity.

Strategy C: Deuteration

Replacing the hydrogens on the methyl group (

Experimental Protocols

Protocol: Synthesis of 5-Methylfuran Derivatives (Paal-Knorr)

This standard protocol synthesizes 2,5-disubstituted furans, allowing for the introduction of the 5-methyl moiety.

Reagents:

-

Acetonylacetone (Hexane-2,5-dione) or 1,4-dicarbonyl precursor.

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or HCl.

-

Solvent: Toluene or Benzene (with Dean-Stark trap).

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with the 1,4-dicarbonyl precursor (1.0 equiv) and Toluene (0.5 M concentration).

-

Catalysis: Add catalytic p-TSA (0.05 equiv).

-

Cyclization: Attach a Dean-Stark trap and reflux the mixture. Monitor water collection to track reaction progress (typically 2–4 hours).

-

Workup: Cool to room temperature. Wash with saturated

(to remove acid) and brine. -

Purification: Dry organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol: Reactive Metabolite Trapping Assay

To determine if your 5-methylfuran lead poses a toxicity risk, this assay detects the formation of reactive intermediates.

Materials:

-

Human Liver Microsomes (HLM).

-

NADPH regenerating system.[4]

-

Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC).

-

Analysis: LC-MS/MS.[4]

Workflow:

-

Incubation: Mix test compound (

) with HLM ( -

Initiation: Add NADPH to start the reaction.[4] Incubate at 37°C for 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile. Centrifuge to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Interpretation: Search for Mass Shifts corresponding to [M + GSH] adducts.

-

Positive Result: Detection of GSH adducts confirms bioactivation to a reactive electrophile.

-

Action: Structural modification is required.

-

References

-

Ravindranath, V., et al. (1984). "Reactive metabolites from the bioactivation of toxic methylfurans." Science, 224(4651), 884-886.

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

-

Ochillo, R. F. (1980).[1] "Apparent activity of 5-methylfurmethide at muscarinic receptors."[1] Archives Internationales de Pharmacodynamie et de Therapie, 248(1), 69-75.[1]

-

Kobayashi, Y., et al. (2011). "Discovery of a new class of muscarinic agonists: Structure–activity relationships of 5-methylfuran derivatives." Bioorganic & Medicinal Chemistry, 19(3), 1136–1154.[5]

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.

Sources

- 1. Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. Structure-activity relationships of analogs of 3,4,5-trimethylfuran-2(5H)-one with germination inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Electronic & Steric Modulation of Furan Boronic Acids: A Guide to Reactivity and Stability

Topic: Electronic Effects of Methyl Group on Furan Boronic Acid Reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The "Furan Paradox"

In medicinal chemistry, the furan ring is a classic bioisostere for phenyl and thiophene rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity. However, for the synthetic chemist, furan-2-boronic acids (2-FBAs) represent a notorious challenge: they possess high nucleophilicity (good for transmetallation) but suffer from debilitating instability (rapid protodeboronation).

This guide dissects the electronic influence of methyl group substitution on this scaffold. Unlike phenyl systems where substituents primarily dictate sterics, in furan boronic acids, a methyl group acts as a potent electronic lever, modulating the electron density of the ipso-carbon (C-B bond) and drastically altering both shelf-stability and cross-coupling efficiency.

Mechanistic Foundation: The Electronic Landscape

To manipulate furan boronic acids effectively, one must understand the orbital interactions at play. Furan is a

The Methyl Inductive & Resonance Effect

A methyl group is a weak

-

5-Methyl-2-Furanboronic Acid (Para-like): The methyl group at C5 pushes electron density directly toward the C2 (ipso) position via resonance.

-

Consequence: Increases the basicity of the C2 carbon.

-

-

3-Methyl-2-Furanboronic Acid (Ortho-like): The methyl group exerts a proximal steric effect on the boronic acid moiety while inductively enriching C2.

-

Consequence: Steric hindrance to transmetallation; high instability due to strain relief upon deboronation.

-

Visualization: Electronic Flux

The following diagram illustrates how a C5-methyl group destabilizes the C-B bond by increasing electron density at the ipso position, facilitating electrophilic attack (protonation).

Figure 1: Mechanistic flow of electron density from the 5-methyl substituent to the reactive center.

Stability Profile: Protodeboronation

The primary failure mode for methyl-substituted furan boronic acids is protodeboronation . Unlike aryl boronic acids, which are relatively robust, 2-heteroaryl boronic acids decompose rapidly in the presence of water or base.

The Mechanism

The reaction proceeds via an ipso-protonation mechanism. The high electron density at C2 (amplified by the methyl group) invites a proton (

-

Attack:

attacks C2. -

Intermediate: A

-complex (Wheland intermediate) forms, stabilized by the adjacent oxygen lone pair. -

Collapse: The C-B bond breaks, releasing boric acid and the methyl-furan.

Comparative Stability Data

The following table synthesizes stability trends based on electronic substitution.

| Substituent | Position | Electronic Effect | Relative Stability ( | Reactivity (Suzuki) |

| H (Unsubst.) | - | Baseline | Low (< 24h) | Good |

| Methyl | C5 | EDG (+I/+M) | Very Low (Destabilized) | Excellent (High Nucleophilicity) |

| Methyl | C3 | EDG + Steric | Extremely Low (Steric relief) | Poor (Steric hindrance) |

| Formyl/Nitro | C5 | EWG (-M) | High (Stabilized) | Moderate (Sluggish Transmetallation) |

Key Insight: Adding a methyl group to the 5-position of 2-furanboronic acid makes the compound more reactive in Suzuki couplings but significantly less stable on the bench. It must be handled as a transient species or a protected derivative.

Experimental Protocols: Handling the Instability

Since 5-methyl-2-furanboronic acid is prone to decomposition, standard Suzuki protocols often fail due to reagent degradation before the catalytic cycle completes.

Recommended Workflow: The "Slow-Release" or "Rapid-Fire" Approach

For methyl-substituted furans, you have two viable strategies:

-

Rapid-Fire: Use the free acid with high catalyst loading and anhydrous conditions.

-

Slow-Release: Use a MIDA boronate or Potassium Trifluoroborate salt.

Protocol A: Rapid Coupling of Free Acid (5-Me-2-FBA)

Use this for screening when derivatization is not possible.

-

Solvent System: Degassed DME/Ethanol (anhydrous preferred). Avoid water/base premixes.

-

Base:

or -

Catalyst: Pre-complexed Pd species are essential for speed.

-

Recommended:

or

-

-

Procedure:

-

Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (2.0 equiv).

-

Purge with

for 5 mins. -

Add degassed solvent.

-

Heat rapidly to 80°C (microwave preferred to minimize thermal exposure time).

-

Stop reaction immediately upon consumption of halide.

-

Protocol B: Potassium Trifluoroborate Substitution (Preferred)

Use this for scale-up. Potassium (5-methylfuran-2-yl)trifluoroborate is an air-stable solid that resists protodeboronation until hydrolyzed in situ.

-

Reagents:

(1.1 equiv), Aryl Bromide (1.0 equiv). -

Conditions:

(2 mol%), RuPhos (4 mol%), -

Solvent: Ethanol/Water (3:1) – Water is required here to hydrolyze the

slowly.

Visualizing the Decision Process

The following decision tree guides the selection of the boron source based on the specific methyl-furan substitution pattern.

Figure 2: Strategic selection of boron reagents based on substitution patterns.

References

-

Molander, G. A., & Bernhardt, J. T. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(22), 9522–9529. Link

-

Knapp, D. M., & Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[1][2] Angewandte Chemie International Edition, 55(37), 11220–11224. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Literature review of (5-Methyl-2-furyl)boronic acid in organic synthesis

An In-depth Technical Guide to (5-Methyl-2-furyl)boronic acid in Organic Synthesis

Introduction: The Strategic Importance of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a desirable component in drug design.[1] The introduction of such heterocyclic systems into complex molecules, however, requires robust and versatile synthetic methodologies. Among the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds are transition metal-catalyzed cross-coupling reactions.[2][3]

Boronic acids have emerged as indispensable reagents in this domain due to their stability, low toxicity, and broad functional group tolerance.[4][5] Specifically, (5-Methyl-2-furyl)boronic acid serves as a crucial building block, providing a direct pathway to introduce the 5-methylfuran-2-yl moiety. This guide offers a comprehensive review of the synthesis, properties, and applications of (5-Methyl-2-furyl)boronic acid, with a focus on its utility in key organic transformations for researchers, chemists, and drug development professionals.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective use and storage.

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇BO₃ | [6][7] |

| Molecular Weight | 125.92 g/mol | [6][7] |

| Appearance | Light orange to red solid | [7] |

| Melting Point | 72-77°C | [6] |

| Purity | Typically ≥97% | [6][7] |

| Stability | Stable under normal conditions. | [8] |

Handling and Storage: (5-Methyl-2-furyl)boronic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[6][9]

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids have a tendency to dehydrate to form cyclic boroxine anhydrides, a process that is typically reversible upon exposure to water or during the aqueous workup of a reaction.

Core Application: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for (5-Methyl-2-furyl)boronic acid, enabling the formation of a C(sp²)–C(sp²) bond between the furan ring and various aryl, heteroaryl, or vinyl partners.[2] This reaction is fundamental for constructing biaryl and hetero-biaryl structures prevalent in pharmaceuticals.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10]

-

Oxidative Addition: A low-valent Pd(0) complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 5-methylfuryl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Protocol and Optimization Insights

The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. Heteroarylboronic acids can be challenging substrates due to potential instability or catalyst inhibition.[11]

Representative Experimental Protocol: Synthesis of 5-(Furan-3-yl)pyrimidine [12]

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), (5-methyl-2-furyl)boronic acid (2.0-2.5 equiv), and potassium phosphate (K₃PO₄, 3.0-4.5 equiv).[11][12] The use of excess boronic acid is common to drive the reaction to completion, especially with potentially unstable boronic acids.[11]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as oxygen can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalytic system.

-

Solvent and Catalyst Addition: Add degassed solvent (e.g., t-Amyl alcohol or 2-Me-THF).[12] Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos, or a pre-catalyst like NiCl₂(PCy₃)₂).[11][12] The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

-

Reaction: Heat the mixture to the specified temperature (e.g., 100-110°C) with vigorous stirring for the required time (e.g., 2-12 hours).[11][12]

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Table of Reaction Conditions:

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Mesylate | 2% Pd(OAc)₂ / 4% L2 (XPhos) | K₃PO₄ | t-Amyl Alcohol | 110 | Good to Excellent | [11] |

| Aryl Tosylate | 2% Pd(OAc)₂ / 4% L2 (XPhos) | K₃PO₄ | t-Amyl Alcohol | 110 | Good to Excellent | [11] |

| Heterocyclic Halides | 5 mol% NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | Good to Excellent | [12] |

Expanding the Toolkit: The Chan-Lam Coupling

While the Suzuki reaction forms C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for constructing C-N and C-O bonds using copper catalysts.[13][14] This reaction couples boronic acids with amines, phenols, and other N-H or O-H containing compounds, often under mild, aerobic conditions.[13][15]

Mechanistic Rationale

The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Suzuki reaction.[13] However, a widely accepted pathway involves the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid. The resulting aryl-copper intermediate can then undergo oxidative addition with the amine or alcohol, followed by reductive elimination from a Cu(III) species to form the product and a Cu(I) species, which is re-oxidized to Cu(II) by air.[13][15]

Advantages and Protocol

The primary advantage of the Chan-Lam coupling is its operational simplicity. It often proceeds at room temperature, is tolerant of air and moisture, and uses an inexpensive and abundant copper catalyst.[14]

General Protocol for Chan-Lam N-Arylation: [16]

-

Setup: In an open flask, combine the sulfonyl azide or amine (1.0 equiv), (5-methyl-2-furyl)boronic acid (1.2-2.0 equiv), and the copper catalyst (e.g., 10 mol% CuCl or Cu(OAc)₂) in a suitable solvent like methanol or dichloromethane.[16][17]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often open to the atmosphere, as oxygen serves as the terminal oxidant.[14][15]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

-

Purification: Purify the residue via column chromatography to isolate the N-(5-methylfuryl) product.

Other Cross-Coupling Methodologies

The versatility of boronic acids extends to other important transformations, although their application with (5-Methyl-2-furyl)boronic acid specifically is less documented than for Suzuki and Chan-Lam couplings.

-

Sonogashira Coupling: Traditionally a palladium/copper co-catalyzed reaction between a terminal alkyne and an aryl/vinyl halide, modern variations have been developed that couple terminal alkynes directly with boronic acids.[18][19] These reactions provide a direct route to aryl-alkyne structures.[20][21]

-

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction typically couples amines with aryl halides.[22] While boronic acids are not the standard coupling partner, related methodologies involving three-component reactions or reductive couplings with nitroarenes sometimes utilize them.[3][23]

Workflow and Logic Diagram

The decision to use a specific cross-coupling reaction is dictated by the desired bond and available starting materials.

Conclusion

(5-Methyl-2-furyl)boronic acid is a highly valuable and versatile building block in modern organic synthesis. Its primary utility in palladium-catalyzed Suzuki-Miyaura couplings provides a reliable and high-yielding route to complex biaryl and hetero-biaryl systems. Furthermore, its application in copper-catalyzed Chan-Lam reactions extends its utility to the crucial formation of C-N and C-O bonds. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct and efficient path to novel molecular architectures containing the important 5-methylfuran scaffold.

References

- ResearchGate. (n.d.). Boronic Acids and Furans.

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

-

Barreiro, E. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Bhayana, B., et al. (2010). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters, 11(17), 3946–3949. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Retrieved from [Link]

- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

-

Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. Available from: [Link]

- ResearchGate. (n.d.). (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig, Chan‐Lam, Ullman).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

Organic Syntheses. (n.d.). The acid is heated to 50°, and 1 kg. (2.9 moles) of powdered sugar. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.

-

Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]

-

PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. Retrieved from [Link]

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

-

ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

- ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions.

-

MDPI. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-Methylfuran-2-boronic acid | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. youtube.com [youtube.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Chan-Lam Coupling [organic-chemistry.org]

- 16. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]

- 17. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura cross-coupling protocols using (5-Methyl-2-furyl)boronic acid

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols Using (5-Methyl-2-furyl)boronic Acid

Introduction: The Strategic Value of the 5-Methylfuran Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

Within the vast landscape of synthetic building blocks, furan-containing compounds hold a privileged position. The furan nucleus, a five-membered aromatic heterocycle, is a key structural motif in numerous biologically active molecules and serves as a versatile scaffold in drug discovery.[5][6][7] Its derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][7][8][9]

(5-Methyl-2-furyl)boronic acid, in particular, offers a direct route to introduce the valuable 2-substituted 5-methylfuran moiety. This building block is crucial for synthesizing complex molecules where the furan ring can act as a bioisostere for phenyl groups, offering modified electronic properties and improved metabolic stability.[5] However, the use of 2-heteroarylboronic acids like (5-Methyl-2-furyl)boronic acid is not without its challenges. These reagents are notoriously susceptible to protodeboronation—the cleavage of the C-B bond—especially under the basic conditions and elevated temperatures often employed in cross-coupling reactions.[10][11][12]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Suzuki-Miyaura coupling using (5-Methyl-2-furyl)boronic acid. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven protocols and robust troubleshooting strategies to overcome common hurdles and ensure reproducible success.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[11] The cycle comprises three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic partner (e.g., an aryl bromide). This oxidizes the metal center from Pd(0) to a Pd(II) species.[1][2]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate complex.[13] This boronate then exchanges its organic group (the 5-methyl-2-furyl group) with the halide on the Pd(II) complex.

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: (5-Methyl-2-furyl)boronic acid

A thorough understanding of the starting material is paramount.

Chemical Properties:

Handling and Stability Considerations: (5-Methyl-2-furyl)boronic acid, like many 2-furylboronic acids, is susceptible to decomposition. The primary pathway for degradation is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous base and heat.[10][12] This side reaction consumes the starting material and reduces the overall yield.

-

Storage: To minimize degradation, the reagent should be stored in a cool, dry place, typically at 0-10°C.[14]

-

Anhydride Formation: It is common for this boronic acid to exist with varying amounts of its anhydride (a cyclic trimer known as a boroxine).[14] This is generally not detrimental to the reaction, as the boroxine can be hydrolyzed back to the boronic acid under the reaction conditions.

-

Stable Alternatives: For particularly challenging couplings or to improve reproducibility, consider using more stable derivatives that generate the boronic acid in situ. These "slow-release" strategies maintain a low concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[17] Viable alternatives include:

-

Pinacol Esters: More stable and easier to handle than the corresponding boronic acids.[11][18]

-

MIDA Boronates: Exceptionally stable, bench-top reagents that are compatible with chromatography and slowly hydrolyze under basic aqueous conditions to release the boronic acid.[12][19]

-

Potassium Trifluoroborate Salts (R-BF₃K): Crystalline, air-stable solids that serve as excellent coupling partners.[18]

-

Application Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (5-Methyl-2-furyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv)

-

(5-Methyl-2-furyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄, powder, 3.0 mmol, 3 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1 v/v, ~0.1 M)

-

Reaction vessel (e.g., Schlenk tube or sealed vial), stir bar, argon/nitrogen line

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), (5-Methyl-2-furyl)boronic acid, palladium precatalyst, phosphine ligand, and potassium phosphate.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions. Oxygen can deactivate the palladium catalyst.[10]

-

Solvent Addition: Through the septum, add the degassed solvent mixture via syringe. If the aryl halide is a liquid, add it at this stage.

-

Reaction: Place the sealed vessel in a preheated oil bath set to a moderate temperature (e.g., 40-80°C). To minimize protodeboronation of the furanboronic acid, it is advisable to start with lower temperatures (e.g., room temperature or 40°C) and shorter reaction times, especially when using highly active modern catalyst systems.[10][12]

-

Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (typically the aryl halide) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-methylfuran product.

Parameter Optimization and Data Summary

The choice of catalyst, ligand, base, and solvent is crucial for success. The following table summarizes common conditions and considerations.

| Parameter | Recommended Options | Rationale & Considerations |

| Aryl Halide (R-X) | R-I > R-Br > R-OTf >> R-Cl | Reactivity decreases down the series. Aryl chlorides are the least reactive and often require more active, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) to facilitate the challenging oxidative addition step.[1][3][4][13] |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ. Modern, commercially available precatalysts (e.g., XPhos-Pd-G3) can offer faster activation at lower temperatures.[12] |

| Ligand | PPh₃, PCy₃, Biarylphosphines (SPhos, XPhos) | For challenging substrates like heteroarylboronic acids and aryl chlorides, bulky and electron-rich biarylphosphine ligands are often superior, promoting faster reductive elimination and stabilizing the catalytic species.[13][20] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. K₃PO₄ is a strong, effective base for many systems. For base-sensitive substrates, a milder base like KF can be used.[3][13] The solubility of the base is also a key factor. |

| Solvent | Toluene, Dioxane, THF, often with H₂O | A polar, aprotic solvent is typical. The addition of water can aid in dissolving the base and facilitating the formation of the active boronate species.[3][19] However, for highly unstable boronic acids, anhydrous conditions may be beneficial to suppress protodeboronation. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | Protodeboronation of Boronic Acid: The C-B bond is cleaved before coupling can occur. This is the most common issue with 2-furylboronic acids. | • Lower the reaction temperature (try room temp or 40°C).[10] • Shorten the reaction time by using a more active catalyst system.[10] • Use a more stable boronic acid surrogate like a MIDA boronate or trifluoroborate salt.[10][12] • Screen different bases; sometimes a non-aqueous system with a base like K₃PO₄ can be effective.[10] |

| Catalyst Inactivity: The active Pd(0) species is not forming efficiently or is being deactivated. | • Ensure strict anaerobic conditions by thoroughly degassing solvents and using a robust inert gas blanket. Oxygen is a known catalyst poison.[10] • Use a modern palladium precatalyst that is designed for rapid, low-temperature activation.[12] | |

| Poor Aryl Halide Reactivity: The oxidative addition step is too slow (common with aryl chlorides). | • Switch to a more active ligand system, such as a bulky, electron-donating biarylphosphine (e.g., XPhos, SPhos).[13] • Increase the reaction temperature, but be mindful of the stability of the boronic acid. | |

| Homocoupling of Boronic Acid | Presence of O₂ or Pd(II): Oxygen or incomplete reduction of a Pd(II) precatalyst can lead to oxidative homocoupling of two boronic acid molecules. | • Improve degassing procedures to eliminate oxygen.[11] • Ensure the precatalyst is fully activated to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. |

| Difficult Purification | Boron Impurities: Residual boronic acid or its byproducts are co-eluting with the product. | • Perform an extractive workup with a mild aqueous base (e.g., 1M NaOH) to remove acidic boron species. • A diol wash (e.g., with diethanolamine) can complex with boron species, making them more water-soluble. |

Conclusion

The Suzuki-Miyaura cross-coupling with (5-Methyl-2-furyl)boronic acid is a powerful tool for accessing valuable 2,5-disubstituted furan scaffolds. Success hinges on a clear understanding of the catalytic cycle and, most importantly, on mitigating the inherent instability of the 2-furylboronic acid moiety. By employing milder reaction conditions, highly active modern catalyst systems, and, when necessary, stabilized boronic acid surrogates, researchers can reliably overcome the challenge of protodeboronation. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the successful application of this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

NRO Chemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Walker, S. D., et al. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 48(36), 6645-6649. Available at: [Link]

-

Isley, N. A., et al. (2013). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(21), 11098-11104. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

-

Ptaszek, M., et al. (2016). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Bioconjugate Chemistry, 27(10), 2449-2453. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

PureSynth. 5-Methyl-2-Furanboronic Acid. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(26), 4837-4840. Available at: [Link]

-

MDPI. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Available at: [Link]

-

ResearchGate. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4892-4895. Available at: [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

-

PubMed. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. Available at: [Link]

-

PubMed. (2022). 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors. Available at: [Link]

-

PubChem. 5-Formylfuran-2-boronic acid. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]